molecular formula C10H7NO6 B8706825 4-Hydroxy-6-methoxy-3-nitrocoumarin

4-Hydroxy-6-methoxy-3-nitrocoumarin

Cat. No. B8706825
M. Wt: 237.17 g/mol
InChI Key: CPMOVDXRQYGPSF-UHFFFAOYSA-N
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Patent
US03974289

Procedure details

Fuming nitric acid (30 ml) was added to a stirred suspension of 4-hydroxy-6-methoxycoumarin (m.p. 271°-2°(d); (C10H7NO5 requires C, 50.64; H, 2.97; N, 5.91. Found: C, 50.78; H, 3.18; N, 5.47).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
( d )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[C:9]([O:12][CH3:13])[CH:10]=2)[O:5][C:4](=[O:14])[CH:3]=1.O.OC1C2C(=CC(O)=CC=2)OC(=O)C=1.[N+:29]([O-])([OH:31])=[O:30]>>[OH:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[C:9]([O:12][CH3:13])[CH:10]=2)[O:5][C:4](=[O:14])[C:3]=1[N+:29]([O-:31])=[O:30] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC(OC2=CC=C(C=C12)OC)=O
Name
( d )
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.OC1=CC(OC2=CC(=CC=C12)O)=O
Name
Quantity
30 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
OC1=C(C(OC2=CC=C(C=C12)OC)=O)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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